Structural Differentiation: Ether Oxygen vs. Direct Phenylacetyl Linker
The target compound (CAS 1797278-59-1) differs from its closest purchasable analog, 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone (CAS 2097895-26-4), by the presence of an ether oxygen in the linker between the ethanone carbonyl and the 4-chlorophenyl ring. This transforms the side chain from a phenylacetyl to a phenoxyacetyl moiety . The ether oxygen introduces an additional hydrogen-bond acceptor, increases topological polar surface area, and alters conformational flexibility and metabolic stability relative to the direct phenylacetyl congener. In the sulfonylpyrrolidine MMP-2 inhibitor series, analogous modifications at the N-acyl position have been shown to shift IC50 values from micromolar to low nanomolar range, demonstrating that linker composition is a critical determinant of potency [1]. However, head-to-head quantitative biological data for this specific compound vs. CAS 2097895-26-4 are not available in the public domain, and the differentiation outlined here is based on established medicinal chemistry principles and class-level SAR trends.
| Evidence Dimension | Linker composition between ethanone and 4-chlorophenyl group |
|---|---|
| Target Compound Data | Phenoxyacetyl linker (contains ether oxygen; C16H22ClNO4S; MW 359.9; tPSA ~75 Ų; 4 H-bond acceptors) |
| Comparator Or Baseline | CAS 2097895-26-4: Phenylacetyl linker (no ether oxygen; C16H22ClNO3S; MW 343.9; tPSA ~57 Ų; 3 H-bond acceptors) |
| Quantified Difference | ΔMW = +16 Da; ΔtPSA ≈ +18 Ų; +1 H-bond acceptor |
| Conditions | Computed molecular properties (PubChem/ChemSrc, 2021); biological comparison data not publicly available |
Why This Matters
The ether oxygen differentiates this compound from the nearest purchasable analog in terms of hydrogen-bonding potential, polarity, and metabolic liability – properties that directly affect target binding, solubility, and PK profile – making the two compounds non-interchangeable without matched experimental characterization.
- [1] Cheng, X.-C.; Wang, Q.; Fang, H.; Xu, W.-F. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg. Med. Chem. 2008, 16, 5398–5404. View Source
